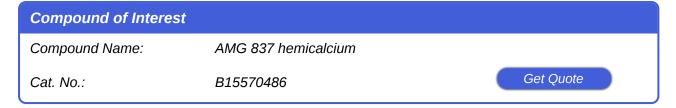


Allosteric Binding Properties of AMG 837 Hemicalcium on GPR40: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] It is primarily expressed in pancreatic β -cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to medium and long-chain free fatty acids.[1][2] AMG 837 is a potent, orally bioavailable synthetic agonist of GPR40 that has been instrumental in elucidating the receptor's pharmacology.[1][3] This technical guide provides an in-depth overview of the allosteric binding properties of **AMG 837 hemicalcium** on GPR40, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

AMG 837 acts as a partial agonist, binding to an allosteric site on the GPR40 receptor, a site distinct from where endogenous fatty acids and other synthetic full agonists bind.[4][5][6] This allosteric interaction leads to a unique pharmacological profile, including positive cooperativity with other classes of GPR40 agonists.[5] Understanding these properties is critical for the rational design of novel GPR40-targeted therapeutics.

Quantitative Data Summary

The following tables summarize the key in vitro and ex vivo pharmacological data for AMG 837 on the GPR40 receptor. These values highlight its potency and partial agonist activity across various functional assays.



Table 1: In Vitro Binding Affinity and Functional Potency of AMG 837

Parameter	Assay System	Species	Value	Reference
pIC50	[³ H]AMG 837 Radioligand Binding	Human	8.13	[7][8][9]
Kd	[³ H]AMG 837 Radioligand Binding	Human	3.6 nM	[5]
EC50	[³⁵ S]-GTPyS Binding	Human	1.5 ± 0.1 nM	[10][11]
EC50	Calcium Flux (Aequorin)	Human	12 ± 1 nM (in 0.01% HSA)	[10]
EC50	Calcium Flux (CHO cells)	Not Specified	0.12 ± 0.01 μM	[4]
EC50	Inositol Phosphate Accumulation	Mouse	11.0 ± 0.05 nM	[4]
EC50	Insulin Secretion (Isolated Mouse Islets)	Mouse	142 ± 20 nM	[10][11]

Table 2: Efficacy and Partial Agonism of AMG 837



Assay	Comparison	Efficacy (Emax)	Reference
Calcium Flux (Aequorin)	Compared to DHA (full agonist)	Partial Agonist (10- 40% of DHA depending on receptor expression)	[12]
Calcium Flux (CHO cells)	Compared to natural free fatty acid ligands	29%	[4]
Calcium Flux (A9 cells)	Compared to arachidonic, oleic, and linoleic acids	~50%	[4]
Inositol Phosphate Accumulation	Compared to DHA and full agonists	~50% of full agonists	[5]

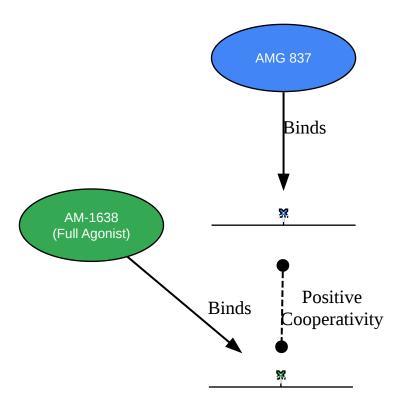
Signaling Pathway and Allosteric Modulation

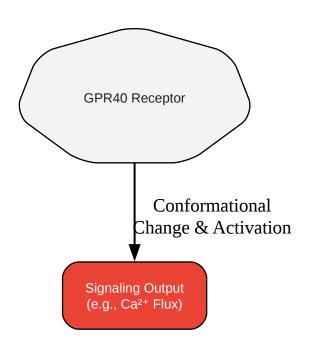
Activation of GPR40 by AMG 837 primarily couples to the G α q signaling pathway.[10][13] This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol 1,4,5-trisphosphate (IP $_3$) and diacylglycerol (DAG). IP $_3$ triggers the release of intracellular calcium (Ca $_2$ +), a key second messenger in stimulating insulin exocytosis from pancreatic β -cells.



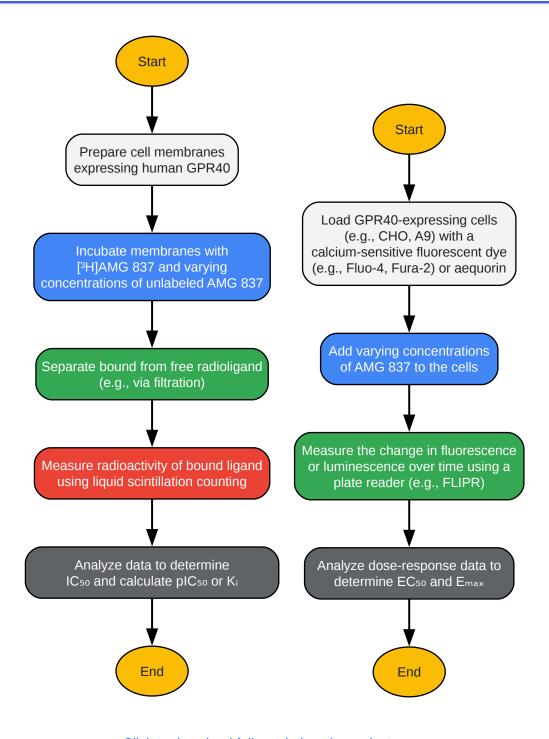












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